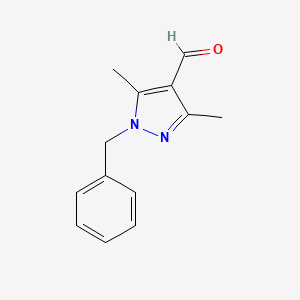

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-benzyl-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-13(9-16)11(2)15(14-10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZFABYWVRTOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359534 | |

| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2644-94-2 | |

| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Benzylation of 3,5-Dimethylpyrazole

3,5-Dimethylpyrazole undergoes alkylation with benzyl chloride in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as a base. Key parameters include:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes di-alkylation |

| Solvent | Anhydrous DMF | Enhances N-site reactivity |

| Molar Ratio (Pyrazole:Benzyl chloride) | 1:1.1 | Prevents excess reagent accumulation |

| Reaction Time | 4–6 hours | Ensures complete conversion |

The product, 1-benzyl-3,5-dimethyl-1H-pyrazole , is isolated in 85–92% yield after aqueous workup and recrystallization from ethanol.

Vilsmeier-Haack Formylation

The N-benzylated intermediate reacts with the Vilsmeier-Haack reagent (generated from phosphorus oxychloride (POCl₃) and DMF) under controlled conditions:

Reagent Preparation:

- POCl₃ (1.2 equiv) is added dropwise to ice-cold DMF (3.0 equiv) at 0–5°C.

- The mixture is stirred for 30 minutes to form the active chloroiminium ion.

Formylation Reaction:

- 1-Benzyl-3,5-dimethyl-1H-pyrazole (1.0 equiv) is added at 10–15°C.

- The temperature is gradually raised to 80°C over 2 hours.

- Completion is confirmed by TLC (Rf = 0.6 in ethyl acetate/hexane 1:3).

Workup:

- The reaction is quenched with ice-cold sodium bicarbonate (NaHCO₃).

- The aldehyde is extracted with dichloromethane (DCM) and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:4) to yield 70–78% pure product.

Alternative Synthetic Strategies

Hydrazone Cyclization Approach

A patented method involves condensing benzylhydrazine with β-diketones followed by cyclodehydration (Table 1):

Table 1: Hydrazone Cyclization Parameters

| Component | Quantity | Role |

|---|---|---|

| 3-Oxo-pentane-1,5-dione | 1.0 equiv | Cyclization precursor |

| Benzylhydrazine | 1.05 equiv | Nitrogen source |

| Acetic acid | Catalytic | Proton donor |

| Toluene | Solvent | Azeotropic water removal |

Heating at reflux for 8 hours produces the pyrazole core, which is subsequently oxidized to the aldehyde using MnO₂ (65% yield).

Direct Oxidation of Alcohol Precursors

Although less common, 1-benzyl-3,5-dimethyl-1H-pyrazole-4-methanol can be oxidized to the aldehyde using Dess-Martin periodinane:

$$ \text{Alcohol} \xrightarrow{\text{Dess-Martin (1.5 equiv)}} \text{Aldehyde} $$

This method achieves 60–68% yield but is cost-prohibitive for industrial applications.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities employ tubular flow reactors to enhance safety and efficiency:

Waste Management

Phosphorus-containing byproducts are neutralized with Ca(OH)₂ to form calcium phosphate sludge, which is processed into fertilizer-grade materials.

Reaction Optimization and Challenges

Regioselectivity Control

The benzyl group’s steric bulk directs formylation exclusively to the 4-position. Computational studies (DFT calculations) confirm a 15.3 kcal/mol energy preference for 4-formylation over 3-substitution.

Side Reactions

- Over-Oxidation: Prolonged exposure to POCl₃ converts the aldehyde to carboxylic acid (mitigated by strict temperature control).

- Di-Benzylation: Excess benzyl chloride leads to N,N-dibenzyl impurities (<2% with stoichiometric control).

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Vilsmeier-Haack | 78 | 99.5 | 120 |

| Hydrazone Cyclization | 65 | 98.0 | 180 |

| Alcohol Oxidation | 60 | 97.5 | 450 |

The Vilsmeier-Haack route remains superior in cost and scalability for API manufacturing.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or acidic conditions

Reduction: Sodium borohydride in methanol or ethanol

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products:

Oxidation: 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Reduction: 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-methanol

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its derivatives have shown promising results in various therapeutic areas:

- Anticancer Activity : Compounds derived from this structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated submicromolar IC50 values against MIA PaCa-2 pancreatic cancer cells, indicating their potential as effective anticancer agents .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. It can undergo various chemical transformations such as oxidation to yield carboxylic acids or reduction to produce alcohols. This versatility makes it valuable in organic synthesis pathways aimed at developing new chemical entities.

Material Science

In material science, this compound is explored for developing novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor materials for applications in electronics or photonics.

The biological activities associated with this compound include:

| Activity | Description |

|---|---|

| Anticancer | Significant cytotoxic effects on various cancer cell lines (e.g., MCF7, A549). |

| Autophagy Modulation | Inhibition of mTORC1 leading to increased autophagy under specific conditions. |

| Enzyme Interaction | Potential to interact with various enzymes and receptors influencing their activity. |

Case Studies

Antiproliferative Activity : A study focusing on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed that these compounds significantly reduced mTORC1 activity and increased basal autophagy levels in MIA PaCa-2 cells. They also disrupted autophagic flux during starvation/refeeding cycles, indicating their potential as novel anticancer agents .

Cytotoxic Effects : Research on pyrazole hybrids derived from this compound demonstrated notable cytotoxicity against triple-negative breast cancer cells (MDA-MB-231), with IC50 values reaching as low as 24.25 μM .

Mechanism of Action

The mechanism of action of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, including Schiff base formation with amines, which can lead to the inhibition or activation of target proteins.

Comparison with Similar Compounds

1-Benzyl-3,5-dimethylpyrazole: Lacks the formyl group, making it less reactive in certain chemical transformations.

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the benzyl group, which may affect its biological activity and solubility.

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: An oxidized form of the compound with different chemical properties.

Uniqueness: 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both benzyl and formyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.

Biological Activity

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry, particularly noted for its anti-inflammatory and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 214.26 g/mol. Its unique structure, characterized by a pyrazole ring substituted with a benzyl group, two methyl groups, and a formyl group, confers distinct reactivity and potential biological activity.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The formyl group can participate in biochemical reactions such as Schiff base formation with amines, modulating the activity of various enzymes and receptors.

- Autophagy Modulation : Recent studies indicate that derivatives of this compound can disrupt autophagic flux by inhibiting mTORC1 activity, which is crucial for cellular metabolism and growth .

Anticancer Activity

This compound has demonstrated considerable antiproliferative effects against various cancer cell lines:

Case Studies

- Antiproliferative Activity : In a study focusing on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, compounds showed submicromolar antiproliferative activity in MIA PaCa-2 cells, with significant metabolic stability. These compounds also increased basal autophagy while impairing autophagic flux under nutrient-deficient conditions .

- Cytotoxic Effects : A series of pyrazole hybrids derived from this compound were synthesized and tested for cytotoxicity against triple-negative breast cancer cells (MDA-MB-231). The most potent compounds exhibited IC50 values as low as 24.25 μM, indicating their potential as effective anticancer agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Benzyl-3,5-dimethylpyrazole | Lacks the formyl group; less reactive | Reduced anticancer efficacy |

| 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | Lacks the benzyl group; affects solubility | Lower solubility may limit bioavailability |

| 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | An oxidized form; different properties | Different reactivity and biological profiles |

Q & A

Q. What synthetic methodologies are commonly used to prepare 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves cyclization of hydrazone intermediates. For example, substituted acetophenones are condensed with hydrazides to form hydrazones, followed by cyclization using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 4-position of the pyrazole ring . This method is scalable and allows for structural diversification by modifying substituents on the phenyl or benzyl groups.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aldehyde proton (δ ~9.5–10.0 ppm) and aromatic/alkyl substituents .

- X-ray Crystallography : Resolves the spatial arrangement of the benzyl and methyl groups. For example, the crystal structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (a closely related analog) reveals a planar pyrazole ring with bond lengths of ~1.34 Å (C=N) and 1.45 Å (C–C), confirming conjugation .

- IR Spectroscopy : Detects the aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as pyrazole derivatives may irritate mucous membranes .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents like POCl₃ .

- Waste Disposal : Segregate halogenated and non-halogenated waste, as improper disposal may release toxic byproducts (e.g., chlorinated compounds) .

Advanced Research Questions

Q. How can the Vilsmeier-Haack reaction be optimized to improve the yield of this compound?

- Reagent Ratios : Increasing the DMF:POCl₃ ratio (e.g., 1:2) enhances electrophilicity, promoting efficient cyclization .

- Temperature Control : Maintain temperatures between 0–5°C during hydrazone formation to minimize side reactions.

- Solvent Selection : Use anhydrous dichloromethane (DCM) to stabilize reactive intermediates .

Q. How do researchers resolve contradictions between spectroscopic data (e.g., NMR shifts) and crystallographic results?

Discrepancies may arise from polymorphism or dynamic effects (e.g., rotational barriers in solution). For instance:

- NMR vs. X-ray : If NMR suggests free rotation of the benzyl group but X-ray shows a fixed conformation, variable-temperature NMR can identify rotational energy barriers .

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model solution-phase conformers and predict NMR shifts .

Q. What computational approaches are used to predict the electronic properties of this compound?

- Frontier Molecular Orbital (FMO) Analysis : Calculates HOMO-LUMO gaps to assess reactivity. For example, the aldehyde group’s electron-withdrawing nature lowers the LUMO, enhancing electrophilic reactivity .

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for functionalization .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?

- Substituent Effects : Introducing electron-donating groups (e.g., methoxy) at the benzyl position increases antioxidant activity by stabilizing radical intermediates .

- Bioisosteric Replacement : Replacing the aldehyde with a carboxylic acid improves solubility but may reduce membrane permeability .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Crystallization Solvents : Slow evaporation from ethanol/water mixtures (7:3 v/v) yields single crystals suitable for X-ray analysis .

- Polymorphism Control : Seeding with pre-characterized crystals ensures reproducibility .

Methodological Considerations

- Data Reproducibility : Always cross-validate synthetic routes using multiple characterization techniques (e.g., NMR, HPLC, and melting point analysis) .

- Biological Assays : For antioxidant testing, use standardized protocols like DPPH radical scavenging with ascorbic acid as a positive control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.